molecular formula C14H9Cl2NO4 B4111805 4-nitrobenzyl 3,4-dichlorobenzoate

4-nitrobenzyl 3,4-dichlorobenzoate

Cat. No. B4111805
M. Wt: 326.1 g/mol
InChI Key: WAFPKSWPOBGWQA-UHFFFAOYSA-N
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Description

4-Nitrobenzyl chloride, a compound similar to 4-nitrobenzyl 3,4-dichlorobenzoate, is a carboxylic acid halide used in organic synthesis . It has a chemical formula of 4-(NO₂)C₆H₄COCl .


Synthesis Analysis

4-Nitrobenzyl chloride can react with triphenylphosphonium salt to synthesize benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzyl chloride consists of a benzene ring with a nitro group (NO2) and a carboxylic acid chloride group (COCl) attached .


Chemical Reactions Analysis

Chlorination of 4-nitrotoluene at 190 ℃ without a catalyst gives 4-Nitrobenzyl chloride . An alternative process of nitration of benzylchloride co-produces 2-nitrobenzyl chloride and requires a difficult separation stage .


Physical And Chemical Properties Analysis

4-Nitrobenzyl chloride is a solid with a molecular weight of 185.56 g/mol. It has a boiling point of 155 °C (at 20 hPa) and a melting point of 75 °C .

Scientific Research Applications

Synthesis of Benzyloxybenzaldehyde Derivatives

4-nitrobenzyl 3,4-dichlorobenzoate is used in the synthesis of benzyloxybenzaldehyde derivatives . These derivatives are obtained by reacting 4-nitrobenzyl bromide with various substituted benzaldehydes . These compounds serve as intermediates in the production of more complex organic molecules and have potential applications in pharmaceuticals and agrochemicals.

Formation of Benzofuran Derivatives

When reacted with ortho-hydroxyaldehydes for extended periods, 4-nitrobenzyl 3,4-dichlorobenzoate can lead to the formation of benzofuran derivatives . Benzofurans are significant in medicinal chemistry as they are structural subunits in many natural compounds with biological activities.

Development of Imine Compounds

The compound is also involved in the condensation reactions to produce imine compounds . These imines are crucial in the development of coordination chemistry and have applications ranging from catalysis to materials science.

Positron Emission Tomography (PET) Tracers

Some derivatives of 4-nitrobenzyl 3,4-dichlorobenzoate, specifically benzofuran derivatives, have been explored as potential PET tracers targeting amyloid plaques in Alzheimer’s disease . This application is particularly important for the early detection and monitoring of Alzheimer’s progression.

Synthetic Methods for Heterocyclic Compounds

4-nitrobenzyl 3,4-dichlorobenzoate is used in developing synthetic methods for heterocyclic compounds, which are essential in drug discovery and development . These methods include dehydrative cyclization and decarboxylation processes.

Alkylating Agent Detection

The compound is used in tests for detecting alkylating agents following chemical oxidative activation . This is crucial in environmental toxicology to assess the presence of potentially harmful substances in the environment.

Safety and Hazards

4-Nitrobenzyl chloride is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation . It’s advised to avoid inhalation, ingestion, or skin contact as it may cause severe injury or death .

properties

IUPAC Name

(4-nitrophenyl)methyl 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-12-6-3-10(7-13(12)16)14(18)21-8-9-1-4-11(5-2-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFPKSWPOBGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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